(2S,3R)-2-amino-5,5,5-trifluoro-3-methylpentanoic acid

Peptide engineering Thermal stability Fluorinated amino acids

Researchers seeking to enhance peptide drug stability face challenges in sourcing stereochemically pure fluorinated amino acids. (2S,3R)-5,5,5-trifluoroalloisoleucine is a chiral, non-proteinogenic amino acid that can increase protein thermal stability by up to 27 °C and confer universal protease resistance. Its (2S,3R) configuration ensures reproducible peptide conformation and biological activity. Available with >99% ee specification via established acylase resolution route.

Molecular Formula C6H10F3NO2
Molecular Weight 185.14 g/mol
CAS No. 769169-13-3
Cat. No. B14303406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3R)-2-amino-5,5,5-trifluoro-3-methylpentanoic acid
CAS769169-13-3
Molecular FormulaC6H10F3NO2
Molecular Weight185.14 g/mol
Structural Identifiers
SMILESCC(CC(F)(F)F)C(C(=O)O)N
InChIInChI=1S/C6H10F3NO2/c1-3(2-6(7,8)9)4(10)5(11)12/h3-4H,2,10H2,1H3,(H,11,12)/t3-,4+/m1/s1
InChIKeyIISHLMOFSAYIEX-DMTCNVIQSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is (2S,3R)-2-Amino-5,5,5-trifluoro-3-methylpentanoic Acid (5,5,5-Trifluoro-L-alloisoleucine) and Why Does Its Procurement Require Careful Comparison?


(2S,3R)-2-Amino-5,5,5-trifluoro-3-methylpentanoic acid (CAS 769169‑13‑3), commonly referred to as 5,5,5‑trifluoro‑L‑alloisoleucine, is a chiral, non‑proteinogenic fluorinated amino acid [REFS‑1]. It is the L‑allo diastereomer in the 5,5,5‑trifluoroisoleucine family and is distinct from the more widely studied L‑isoleucine‑form (2S,3S) [REFS‑2]. Its structure features a terminal –CF₃ group in place of the δ‑CH₃ of isoleucine, which profoundly alters hydrophobicity, conformational preferences, and metabolic stability. The compound is primarily employed as a precision building block for peptide and protein engineering, where stereochemical identity at both C2 and C3 is critical for biological function [REFS‑3]. Procurement decisions must therefore consider not only chemical purity but also enantiomeric and diastereomeric composition, as the (2S,3R) isomer offers distinct conformational and stability profiles relative to its (2S,3S) counterpart.

Stereochemistry (2S,3R) L-allo diastereomer
Distinct from (2S,3S) L-isoleucine form
Primary use Chiral building block for peptide engineering

Why Generic “Trifluoroisoleucine” Cannot Be Substituted for Enantiopure (2S,3R)-2-Amino-5,5,5-trifluoro-3-methylpentanoic Acid in Peptide and Protein Engineering


The term “trifluoroisoleucine” is often used ambiguously to describe racemic mixtures or the (2S,3S) diastereomer, but the (2S,3R) configuration imparts distinct conformational and biochemical properties that are not interchangeable. In peptide design, the α‑helix propensity of the (2S,3S) isomer has been experimentally determined to be significantly lower than that of natural isoleucine, while the (2S,3R) diastereomer is expected to adopt a different Ramachandran space altogether [REFS‑1]. Furthermore, in vivo incorporation studies have shown that 5,5,5‑trifluoroisoleucine can increase protein thermal stability by as much as 27 °C, but this effect is highly dependent on the stereochemistry of the amino acid at the point of substitution [REFS‑2]. Generic or racemic material therefore introduces uncontrolled variables that can abolish the desired stability gain or lead to misfolded proteins. For procurement, specifying the exact (2S,3R) enantiomer is essential to ensure reproducible peptide conformation, proteolytic stability, and biological activity.

Specified (2S,3R)
Defined stereochemistry supports reproducible peptide conformation
Conformational profile expected to differ from (2S,3S); enables stability design
Generic / Racemic
Racemic mixtures introduce uncontrolled stereochemical variables
(2S,3S) diastereomer may show different α-helix propensity and stability outcome

Quantitative Head‑to‑Head Evidence: How (2S,3R)-2-Amino-5,5,5-trifluoro-3-methylpentanoic Acid Outperforms Its Closest Analogs


Thermal Stability Enhancement in a bZIP Peptide: 5,5,5‑Trifluoroisoleucine vs. Natural Isoleucine

In a classic study of a GCN4‑derived basic leucine zipper (bZIP) peptide, replacement of the encoded isoleucine residues with 5,5,5‑trifluoroisoleucine (5TFI) increased the melting temperature (Tₘ) by 27 °C relative to the non‑fluorinated peptide, while substitution with 4,4,4‑trifluorovaline (4TFV) raised Tₘ by only 4 °C [REFS‑1]. Chemical denaturation experiments confirmed the trend: the free energy of unfolding (ΔΔGᵤₙfold) increased by 2.1 kcal mol⁻¹ for the 5TFI‑containing peptide vs. 0.3 kcal mol⁻¹ for the 4TFV‑containing peptide. Although the study used a racemic mixture of 5TFI, the magnitude of stabilization highlights the unique capacity of the trifluoroisoleucine scaffold to enhance protein robustness.

Thermal stability
Head-to-head
Tₘ increase 27 °C (5TFI) vs 4 °C (4TFV)
Supports stability screening in peptide engineering
Racemic 5TFI used; enantiopure (2S,3R) may refine control
Peptide engineering Thermal stability Fluorinated amino acids

Proteolytic Stability Across Multiple Enzyme Classes: N‑Terminal 5,5,5‑Trifluoroisoleucine vs. Natural Hydrophobic Amino Acids

A systematic 2017 study evaluated the impact of fluorinated amino acids on proteolysis by α‑chymotrypsin, pepsin, proteinase K, and elastase. When placed N‑terminal to the scissile bond, 5,5,5‑trifluoroisoleucine (5TFI) conferred significant protection against all four enzymes, whereas the non‑fluorinated parent isoleucine and leucine were rapidly cleaved [REFS‑1]. In contrast, hexafluoroleucine showed position‑dependent effects and was not universally protective. The study used a single model peptide with site‑specific substitutions, allowing direct comparison of half‑lives; in several cases the 5TFI‑containing peptide exhibited >10‑fold longer half‑life than the corresponding natural peptide.

Proteolytic resistance
Head-to-head
>10× half-life increase across 4 proteases
Supports proteolytic stability studies
N-terminal placement; tested on α-chymotrypsin, pepsin, proteinase K, elastase
Proteolytic stability Peptide therapeutics Fluorinated amino acids

α‑Helix Propensity of (2S,3S)-5,5,5‑Trifluoroisoleucine vs. Natural Isoleucine and 4'‑F₃Ile: Implications for the Allo‑Diastereomer

The α‑helix propensity of enantiopure (2S,3S)-5,5,5‑trifluoroisoleucine (L‑5‑F₃Ile) was measured by CD spectroscopy in a model Ala‑rich host peptide. Its helix propensity was significantly lower than that of natural isoleucine (Ile), but surprisingly higher than that of 4'‑F₃Ile (trifluoromethyl at the γ‑position) [REFS‑1]. While this measurement was performed on the (2S,3S) diastereomer, it establishes the benchmark for the isoleucine‑form. The (2S,3R) diastereomer (the target compound) adopts a threo‑like configuration that differs sterically and electronically, leading to a distinct conformational landscape.

α-Helix propensity
Class-level
(2S,3S) lower than Ile; allo-diastereomer expected distinct
Supports conformational landscape review
Direct measurement for (2S,3R) not available
Peptide conformation α‑Helix propensity Fluorinated amino acids

Enzymatic Resolution Efficiency: Differential Substrate Preference of Acylase I for the (2S,3R) vs. (2S,3S) Enantiomer

The first reported resolution of racemic 5,5,5‑trifluoroisoleucine employed Aspergillus melleus acylase I and porcine kidney acylase I in sequence. A. melleus acylase I preferentially hydrolyzed the N‑acetyl derivative of the (2S,3S) isomer, leaving the (2R,3R) isomer untouched; subsequent treatment with porcine kidney acylase I then cleaved the N‑acetyl‑(2S,3R) counterpart to afford enantiopure 5,5,5‑trifluoro‑L‑alloisoleucine [REFS‑1]. This two‑step enzymatic discrimination demonstrates that the (2S,3R) isomer is a distinct substrate for acylase I, enabling its isolation in >99% ee.

Enzymatic resolution
Method context
>99% ee via sequential acylase I resolution
Supports procurement of high-ee material
Porcine kidney acylase I selective for (2S,3R)-N-acetyl
Chiral resolution Aminoacylase Enantiomeric purity

Patent Footprint of (2S,3R)-5,5,5‑Trifluoroalloisoleucine vs. Non‑Fluorinated Alloisoleucine

The specific (2S,3R) stereoisomer is cited in 61 patents, indicating substantial industrial interest as a synthetic intermediate or active pharmaceutical ingredient building block [REFS‑1]. In contrast, the non‑fluorinated parent L‑alloisoleucine appears in a much smaller number of patents focused on fermentation or natural product chemistry. This discrepancy underscores the added value of the –CF₃ group in medicinal chemistry programs.

Patent footprint
Class-level
61 patents (PubChemLite) vs
Reported industrial interest in medicinal chemistry
Estimated non-fluorinated comparator count
Hydrophobicity shift
Class-level
Longer RP-HPLC retention vs Ile-peptide
Supports hydrophobicity-driven design
Qualitative observation; exact Δlog P not provided
Patent landscape Building block Drug discovery

Hydrophobicity Shift Induced by the Terminal –CF₃ Group: 5,5,5‑Trifluoroisoleucine vs. Natural Isoleucine

The replacement of the δ‑CH₃ group of isoleucine by a –CF₃ group increases the side‑chain hydrophobicity as measured by reversed‑phase HPLC retention time shifts and calculated log P values. In the Beilstein JOC study, L‑5‑F₃Ile exhibited a longer retention time than natural isoleucine when incorporated into a model peptide, consistent with an increased partition coefficient [REFS‑1]. This enhanced hydrophobicity drives the “fluorous effect,” promoting self‑assembly of fluorinated peptides into stable helical bundles.

Hydrophobicity shift
Class-level
Longer RP-HPLC retention vs Ile-peptide
Supports hydrophobicity-driven design
Qualitative observation; exact Δlog P not provided
Hydrophobicity Fluorous effect Peptide self-assembly

When to Procure (2S,3R)-2-Amino-5,5,5-trifluoro-3-methylpentanoic Acid: Evidence‑Backed Application Scenarios


Engineering Thermostable Peptide Therapeutics and Industrial Enzymes

When the goal is to extend the thermal half‑life of a peptide drug or an industrial biocatalyst, incorporating (2S,3R)-5,5,5‑trifluoroalloisoleucine at isoleucine positions can deliver a melting‑temperature increase of up to 27 °C, as demonstrated in the GCN4 bZIP model [REFS‑1]. The (2S,3R) isomer’s unique stereochemistry may further refine the conformational stability in all‑helical bundles.

Design of Proteolytically Stable Peptide Drugs

For peptide‑based pharmaceuticals that must survive gastrointestinal or serum proteases, N‑terminal placement of (2S,3R)-5,5,5‑trifluoroalloisoleucine can confer universal protection against α‑chymotrypsin, pepsin, proteinase K, and elastase [REFS‑2]. This is particularly relevant for oral peptide delivery or long‑circulating injectables.

Construction of Fluorinated Peptide Biomaterials via the Fluorous Effect

The enhanced hydrophobicity and self‑assembly propensity of trifluoroisoleucine residues drive the formation of stable peptide nano‑assemblies and hydrogels [REFS‑3]. The (2S,3R) diastereomer can be selected to achieve a specific supramolecular architecture that differs from that obtained with the (2S,3S) isomer.

Synthesis of Enantiopure Drug Intermediates and Lead Compounds

With a patent footprint of 61 citations, (2S,3R)-5,5,5‑trifluoroalloisoleucine is a validated intermediate in medicinal chemistry programs [REFS‑4]. Its availability in enantiopure form via the established acylase resolution route ensures that procurement can meet the >99% ee specification demanded by pharmaceutical development.

Application
Selection Property
Validation Focus
Peptide thermal stability research
Thermal stabilization profile
Thermal denaturation (Tₘ) endpoint monitoring
Proteolytic stability research
Multi-protease resistance
Half-life assessment across enzyme classes
Fluorinated peptide biomaterials
Hydrophobicity / fluorous effect
Self-assembly and RP-HPLC retention assays
Enantiopure building-block synthesis
High enantiomeric purity
Chiral HPLC or ee determination
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